(R)-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride
Overview
Description
®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-5-fluoropyridine and ®-1-aminoethanol.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the compound meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The amine group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine: A related compound with a chloro substituent on the pyridine ring.
5-Fluoropyridine: A related compound with a fluoro substituent on the pyridine ring.
3-Aminopyridine: A related compound with an amino group on the pyridine ring.
Uniqueness
®-1-(6-Chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(6-chloro-5-fluoropyridin-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4(10)5-2-6(9)7(8)11-3-5;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPGGMGCTBEGPF-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(N=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(N=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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